2-Hydroxy-5-(4-methoxyphenyl)isonicotinic acid
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Overview
Description
2-Hydroxy-5-(4-methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a hydroxy group at the second position and a methoxyphenyl group at the fifth position on the isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-methoxyphenyl)isonicotinic acid typically involves the reaction of 4-methoxybenzaldehyde with isonicotinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(4-methoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled temperatures.
Major Products:
Oxidation: Formation of 2-oxo-5-(4-methoxyphenyl)isonicotinic acid.
Reduction: Formation of 2-hydroxy-5-(4-hydroxyphenyl)isonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-5-(4-methoxyphenyl)isonicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Isonicotinic acid: Shares the isonicotinic acid backbone but lacks the hydroxy and methoxy substituents.
2-Hydroxy-5-ethylphenylphosphonic acid: Similar structure with an ethyl group instead of a methoxy group.
2-Hydroxy-5-(4-t-butylphenyl)isonicotinic acid: Contains a t-butyl group instead of a methoxy group.
Uniqueness: 2-Hydroxy-5-(4-methoxyphenyl)isonicotinic acid is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its ability to form hydrogen bonds and interact with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-14-12(15)6-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYYEJUNLQLMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687142 |
Source
|
Record name | 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-03-3 |
Source
|
Record name | 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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